1-Methylhydrazinecarboxamide
Overview
Description
1-Methylhydrazinecarboxamide is a chemical compound that can be derived from reactions involving methylhydrazine. While the provided papers do not directly discuss 1-Methylhydrazinecarboxamide, they do provide insights into the chemistry of related compounds and the reactions they undergo. For instance, the synthesis of various derivatives involving the reaction of methylhydrazine with other chemical entities is explored, which can shed light on the potential reactivity and applications of 1-Methylhydrazinecarboxamide.
Synthesis Analysis
The synthesis of related compounds, such as methyl 1-(pyrazol-3-yl)-azulene-3-carboxylates derivatives, involves the condensation of methyl 1-acetylazulene-3-carboxylate with formamide dimethylacetal followed by a reaction with hydrazine or phenyl hydrazine . This suggests that 1-Methylhydrazinecarboxamide could potentially be synthesized through similar condensation reactions involving methylhydrazine and appropriate carbonyl-containing compounds.
Molecular Structure Analysis
The molecular structure of compounds related to 1-Methylhydrazinecarboxamide has been determined using techniques such as single-crystal X-ray methods . These methods provide detailed information on the tautomeric forms and stereochemistries of the reaction products, which is crucial for understanding the chemical behavior and potential applications of 1-Methylhydrazinecarboxamide.
Chemical Reactions Analysis
The reaction products of methylhydrazine with cyclohexanedicarboxylic anhydrides have been studied, leading to the formation of compounds such as cis-N-methylamino-1,2-cyclohexanedicarboximide and trans-hexahydro-2-methylcyclohexa[d]pyridazine-1,2-dione . These findings indicate that methylhydrazine can participate in cycloaddition reactions, which could be relevant when considering the reactivity of 1-Methylhydrazinecarboxamide in similar contexts.
Physical and Chemical Properties Analysis
Although the provided papers do not directly discuss the physical and chemical properties of 1-Methylhydrazinecarboxamide, the methodologies used in these studies, such as NMR, MS, and elemental analysis , are applicable for determining such properties. These techniques can be used to deduce the purity, molecular weight, and structural features of 1-Methylhydrazinecarboxamide, which are essential for its characterization and potential application in various fields.
Scientific Research Applications
Inhibitors of Acetylcholinesterase and Butyrylcholinesterase
1-Methylhydrazinecarboxamide derivatives have been explored for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Such inhibitors have numerous clinical applications, particularly in the treatment of conditions like Alzheimer's disease. A study by Houngbedji et al. (2023) synthesized novel 2-benzoylhydrazine-1-carboxamides, including N-methyl derivatives, and evaluated their effectiveness in inhibiting AChE and BChE. These compounds demonstrated significant inhibition of both enzymes in vitro, with some showing better results than existing drugs like rivastigmine (Houngbedji et al., 2023).
Anticancer Activity
1-Methylhydrazinecarboxamide derivatives have been investigated for their potential anticancer properties. For example, the study by Shareef et al. (2016) synthesized 2-((4-Methylpiperazin-1-yl)(thiophen-2-yl)methyl)hydrazinecarboxamide and related compounds, which exhibited antibacterial and antifungal activities, along with anticancer properties. These compounds were found to interact with carrier proteins like Human Serum Albumin, indicating their potential in cancer treatment (Shareef et al., 2016).
Chemodosimetric Sensor for Hydrazine Detection
1-Methylhydrazinecarboxamide derivatives have been used in the development of sensors for detecting hydrazine, a hazardous material. Lee et al. (2013) created a trifluoroacetyl acetonate naphthalimide derivative that reacts selectively with hydrazine, leading to a significant fluorescence change. This compound proved useful for detecting hydrazine in various environments, including in cellular contexts, showcasing its utility in environmental and biological monitoring (Lee et al., 2013).
properties
IUPAC Name |
1-amino-1-methylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3O/c1-5(4)2(3)6/h4H2,1H3,(H2,3,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOORGKNGFZOACY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292382 | |
Record name | 1-methylhydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylhydrazinecarboxamide | |
CAS RN |
22718-48-5 | |
Record name | NSC82193 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82193 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-methylhydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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